4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Substitution Reactions:
Thiol Group Introduction: The thiol group is introduced through a nucleophilic substitution reaction, often using thiourea or similar compounds.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-ol: Similar structure but with a hydroxyl group instead of a thiol group.
4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness
4-(2,3-Dimethylphenyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiol group, in particular, allows for unique reactivity and interactions compared to similar compounds with different functional groups.
Properties
Molecular Formula |
C18H20N4S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(2,3-dimethylphenyl)-3-[(4-methylanilino)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H20N4S/c1-12-7-9-15(10-8-12)19-11-17-20-21-18(23)22(17)16-6-4-5-13(2)14(16)3/h4-10,19H,11H2,1-3H3,(H,21,23) |
InChI Key |
ZNRYNMIDLGONKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NNC(=S)N2C3=CC=CC(=C3C)C |
Origin of Product |
United States |
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